molecular formula C8H7ClN2OS B14790834 2-Amino-N-(3-chlorophenyl)-2-thioxoacetamide

2-Amino-N-(3-chlorophenyl)-2-thioxoacetamide

Cat. No.: B14790834
M. Wt: 214.67 g/mol
InChI Key: DFCCRWSEPDXNMD-UHFFFAOYSA-N
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Description

2-Amino-N-(3-chlorophenyl)-2-thioxoacetamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of an amino group, a chlorophenyl group, and a thioxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-chlorophenyl)-2-thioxoacetamide typically involves the reaction of 3-chloroaniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the desired thioxoacetamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can yield the corresponding amine or thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-N-(3-chlorophenyl)-2-thioxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-chlorophenyl)-2-thioxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 2-Amino-N-(2-chlorophenyl)-2-thioxoacetamide
  • 2-Amino-N-(4-chlorophenyl)-2-thioxoacetamide
  • 2-Amino-N-(3-fluorophenyl)-2-thioxoacetamide

Comparison: 2-Amino-N-(3-chlorophenyl)-2-thioxoacetamide is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties and applications. For instance, the position and nature of the substituent can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

2-amino-N-(3-chlorophenyl)-2-sulfanylideneacetamide

InChI

InChI=1S/C8H7ClN2OS/c9-5-2-1-3-6(4-5)11-8(12)7(10)13/h1-4H,(H2,10,13)(H,11,12)

InChI Key

DFCCRWSEPDXNMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=S)N

Origin of Product

United States

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